FGFR4 Biochemical Potency
In the same primary study that identified CXF-007 as the optimal compound from a bis‑acrylamide series, CXF‑007 achieved an IC₅₀ of 7 nM against wild‑type FGFR4 in a biochemical kinase assay, compared with 48 nM for the earlier dual‑warhead inhibitor CXF‑009 evaluated under comparable conditions [1][2]. This represents a 6.9‑fold potency gain. Against the clinically relevant comparator BLU9931—a single‑warhead FGFR4 inhibitor—CXF‑007 shows an approximately 84‑fold lower IC₅₀ (7 nM vs. ~591 nM) [1][3].
| Evidence Dimension | Biochemical IC₅₀ against wild-type FGFR4 kinase domain |
|---|---|
| Target Compound Data | CXF-007: IC₅₀ = 7 nM [1] |
| Comparator Or Baseline | CXF-009: IC₅₀ = 48 nM; BLU9931: IC₅₀ ≈ 591 nM [2][3] |
| Quantified Difference | 6.9‑fold more potent than CXF‑009; ~84‑fold more potent than BLU9931 |
| Conditions | Biochemical kinase inhibition assay; FGFR4 wild-type catalytic domain; assay format as reported in Eur J Med Chem 2024 [1] and Commun Chem 2022 [2] |
Why This Matters
A 6.9-fold lower IC₅₀ directly reduces the compound quantity required per experiment and enables lower dosing in cellular assays, while the >80-fold advantage over BLU9931 eliminates the need for a legacy single‑warhead tool compound in FGFR4 studies.
- [1] Chen X, Li H, Lin Q, Dai S, Qu L, Guo M, Zhang L, Liao J, Wei H, Xu G, Jiang L, Chen Y. Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4. Eur J Med Chem. 2024 Mar 15;268:116281. View Source
- [2] Chen X, et al. Structure-based design of a dual-warhead covalent inhibitor of FGFR4. Commun Chem. 2022;5(1):36. View Source
- [3] BLU-9931 ligand activity chart. IUPHAR/BPS Guide to Pharmacology. pIC₅₀ = 6.23 (IC₅₀ = 591 nM). Derived from Cancer Discov (2015) 5: 424-37. View Source
